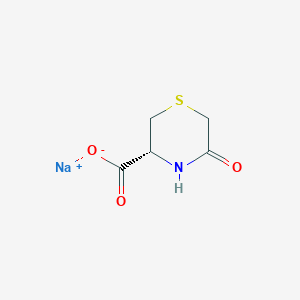

Sodium (R)-5-oxothiomorpholine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

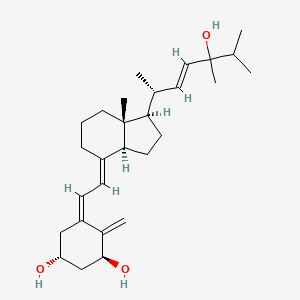

説明

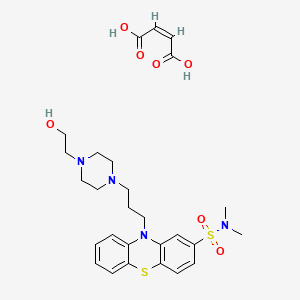

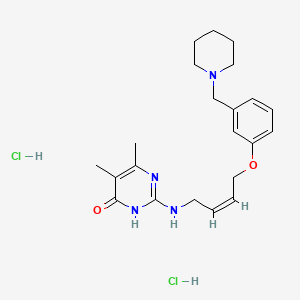

Sodium (R)-5-oxothiomorpholine-3-carboxylate is likely a chemical of interest due to its potential applications in synthetic chemistry, given the structural uniqueness of the oxothiomorpholine backbone. Compounds with similar structures have been studied for their chemical reactivity, potential as building blocks in organic synthesis, and roles in forming complex molecular architectures.

Synthesis Analysis

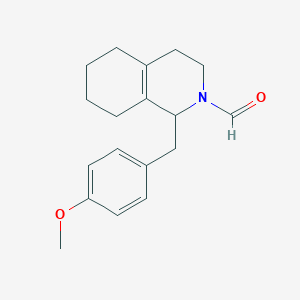

The synthesis of complex organosulfur compounds like Sodium (R)-5-oxothiomorpholine-3-carboxylate typically involves multiple steps, including the construction of the thiomorpholine ring, oxidation to introduce oxygen functionalities, and subsequent salt formation. Techniques such as Rh(III)-catalyzed decarboxylative coupling have been explored for synthesizing structurally complex pyridines and could be relevant for constructing similar compounds (Neely & Rovis, 2014).

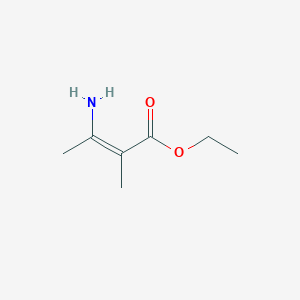

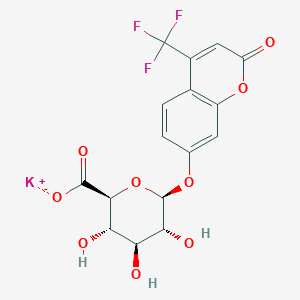

Molecular Structure Analysis

Structural determination of sodium-based complexes can be achieved through methods like X-ray diffraction, providing insights into the coordination geometry and molecular conformation. Studies often reveal intricate structural features, including hydrogen bonding and π-π stacking interactions, which are crucial for understanding the compound's reactivity and properties (Chen et al., 2021).

科学的研究の応用

Reactions in Gasification Processes

- Application : In the context of gasification of low-rank coal, sodium (in forms like ion-exchanged carboxylate) reacts with kaolin to form sodium aluminosilicates. This reaction is crucial in preserving the meta-kaolinite hexagonal crystal structure and forming high melting point sodium aluminosilicates, thereby impacting the overall efficiency and output of the gasification process. This highlights the role of sodium-based compounds in enhancing the reaction mechanisms during coal gasification. Kosminski, Ross, & Agnew, 2006

- Application : Sodium compounds, including sodium carboxylate, significantly influence the reduction of PM2.5 (fine particulate matter) during the combustion of coal. These compounds, through their interaction with additives like kaolin, play a role in the migration of smaller particulates to form larger particles, which is important for environmental control in coal combustion processes. Si et al., 2014

- Application : Sodium salts of carboxylic acids, when adsorbed onto mineral surfaces, show unique interactions that are pivotal in the field of mineralogy and geochemistry. Understanding these interactions, especially in varying pH conditions, is crucial for insights into mineral-solute interactions, which have implications in various geological and environmental processes. Kubicki et al., 1999

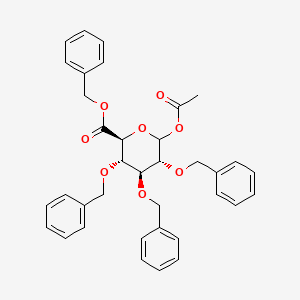

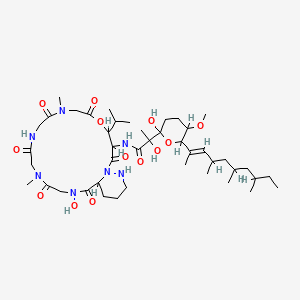

- Application : Sodium (R)-5-oxothiomorpholine-3-carboxylate and related sodium carboxylates are used in the synthesis of complex organic compounds. These compounds are involved in reactions that lead to the formation of various structurally diverse and potentially biologically active molecules, playing a significant role in medicinal chemistry and drug development. [Taran et al., 2000; Giri et al., 2007](https://consensus.app/papers/4hydroxy2quinolones-synthesis-taran/d71a8b06ea405f2badf82721b8a0586e/?utm_source=chatgpt; https://consensus.app/papers/palladiumcatalyzed-methylation-arylation-bonds-acids-giri/09a4160bef8756d1b44fc751a2720a1c/?utm_source=chatgpt)

Potential in Insecticide Development

- Application : Sodium carboxylate derivatives demonstrate significant potential in the field of insecticide development. Their unique chemical properties can be exploited to create effective insecticides, highlighting the broad scope of application of sodium carboxylates in agricultural sciences. Bakhite et al., 2014

特性

IUPAC Name |

sodium;(3R)-5-oxothiomorpholine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S.Na/c7-4-2-10-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAYHHORZJEOLQ-DFWYDOINSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CS1)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)CS1)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NNaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (R)-5-oxothiomorpholine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)

![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)